1H-Imidazo[4,5-F]quinolin-9-OL
Description
Properties
IUPAC Name |
3,6-dihydroimidazo[4,5-f]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-8-3-4-11-6-1-2-7-10(9(6)8)13-5-12-7/h1-5H,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGWXVBPEQBHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1NC=CC3=O)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40492001 | |
| Record name | 3,6-Dihydro-9H-imidazo[4,5-f]quinolin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40492001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55404-05-2 | |
| Record name | 3,6-Dihydro-9H-imidazo[4,5-f]quinolin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40492001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Imidazo 4,5 F Quinolin 9 Ol and Its Structural Analogues
Classical Cyclization Strategies for Imidazoquinoline Ring Systems
Traditional synthetic routes to imidazoquinoline ring systems often rely on well-established cyclization reactions that have been refined over many years. These methods are fundamental to the construction of the core heterocyclic structure.
Pfitzinger Reaction Derivatives
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a classical method for the synthesis of substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.org The reaction proceeds through the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which is in equilibrium with its enamine tautomer. Subsequent cyclization and dehydration yield the final quinoline (B57606) product. wikipedia.org
While the direct synthesis of 1H-Imidazo[4,5-F]quinolin-9-OL using the Pfitzinger reaction is not extensively documented, the principles of this reaction can be applied to construct the quinoline portion of the imidazoquinoline scaffold. Modifications of the Pfitzinger reaction have been reviewed for their application in the synthesis of various bioactive molecules. researchgate.net A notable variation is the Halberkann variant, where the reaction of N-acyl isatins with a base yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
Table 1: Overview of the Pfitzinger Reaction
| Reactants | Reagents | Product | Key Features |
| Isatin | Base (e.g., KOH), Carbonyl compound | Substituted quinoline-4-carboxylic acid | Forms the quinoline ring; proceeds via a keto-acid intermediate. |
| N-Acyl isatin | Base | 2-Hydroxy-quinoline-4-carboxylic acid | A useful variant for introducing a hydroxyl group. |
Conventional Thermal and Solution-Phase Syntheses
Conventional synthetic methods, often involving multi-step procedures in solution and sometimes requiring elevated temperatures, have been successfully employed to produce 2-arylimidazo[4,5-f]quinolin-9-ols, which are structural analogues of the target compound. One such documented multistep procedure commences with various 5-aminobenzimidazoles as starting materials. nih.gov This approach underscores the traditional, step-wise construction of the fused heterocyclic system, where the imidazole (B134444) ring is present in the starting material, and the quinoline ring is subsequently formed and functionalized.
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and versatile synthetic methods. These modern approaches often offer advantages such as shorter reaction times, higher yields, and the ability to construct complex molecules in fewer steps.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improvements in product yields. This technology has been successfully applied to the synthesis of various fused heterocyclic compounds, including imidazo[1,2-a]quinolines. nih.gov A microwave-assisted, three-component domino reaction of aldehydes, enaminones, and malononitrile (B47326) has been reported for the synthesis of polysubstituted imidazo[1,2-a]quinoline derivatives. nih.gov This one-pot reaction allows for the formation of up to five new bonds, highlighting the efficiency of this approach. nih.gov
Another example is the microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, which demonstrates the utility of this technique for constructing related imidazo-fused systems. rsc.orgnih.gov In a typical protocol, an equimolar mixture of a substituted isocytosine (B10225) and an α-bromoacetophenone is heated under microwave irradiation at elevated temperatures (e.g., 160-180 °C) for a short duration (e.g., 20 minutes) to afford the desired products in high yields. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Imidazo[1,2-a]pyrimidinone Analog
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | Lower | 160-180 °C |
| Time | Longer | 20 minutes |
| Yield | Moderate | 84% |
One-Pot Reductive Cyclization Methods
One-pot reductive cyclization methods offer an efficient strategy for the synthesis of fused imidazole ring systems by combining a reduction step and a cyclization step in a single reaction vessel. This approach is particularly useful for the synthesis of benzimidazoles from 2-nitro aromatic amines. A one-pot procedure has been developed that utilizes formic acid, iron powder, and an ammonium (B1175870) chloride additive to reduce the nitro group and effect the imidazole cyclization. allfordrugs.comorganic-chemistry.org This method is compatible with a wide range of functional groups and generally provides high-yielding conversions within one to two hours. allfordrugs.comorganic-chemistry.org
Furthermore, an expeditious microwave-assisted one-pot sequential route has been developed for the synthesis of pyrido-fused imidazo[4,5-c]quinolines. rsc.org This process involves the reduction of a nitro group to its corresponding amine, followed by a Pictet-Spengler cyclization with substituted aldehydes to form the final fused heterocyclic system. rsc.org A similar strategy has been employed for the one-pot synthesis of imidazo[1,2-c]quinazoline derivatives from nitro-compounds, where the reductive cyclization of a 2-(2-nitrophenyl)-1H-imidazole is mediated by zinc dust. researchgate.net
Metal-Catalyzed Coupling Reactions for Imidazoquinoline Scaffolds
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions have been instrumental in the synthesis of complex heterocyclic scaffolds. For instance, a novel synthesis of 1,4-diaryl rsc.orgresearchgate.netresearchgate.nettriazino[6,5-h]quinolines has been achieved through a metal-assisted oxidative cyclization of arylamidrazones. researchgate.net
More specifically, the synthesis of substituted imidazoquinolines has been accomplished using metal-catalyzed reactions. A highly effective one-pot Friedländer quinoline synthesis has been developed using iron to reduce o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes, which are then condensed in situ with aldehydes or ketones to form quinolines in high yields. nih.gov
Regioselective Synthesis and Isomer Control
Regioselective synthesis is crucial in the preparation of this compound to ensure the formation of the desired constitutional isomer. This involves strategic approaches to selectively form the imidazole ring and control the placement of substituents on both the quinoline and imidazole moieties.
The construction of the imidazo[4,5-f]quinoline scaffold can be approached in two primary ways: forming the imidazole ring onto a pre-existing quinoline core or constructing the quinoline ring onto a benzimidazole (B57391) precursor.
One of the main strategies for the regioselective synthesis of the linear imidazo[4,5-f]quinoline system involves the cyclization of an appropriately substituted ortho-diaminoquinoline, specifically quinoline-5,6-diamine (B1297419). The reaction of quinoline-5,6-diamine with an aldehyde, such as furfural, in what is known as the Weidenhagen reaction, leads directly to the formation of the corresponding 2-substituted-1H-imidazo[4,5-f]quinoline researchgate.net. This method is advantageous for achieving the desired [4,5-f] fusion, as the positions of the amino groups on the quinoline precursor dictate the linear arrangement of the final tricyclic system.
Another established multistep procedure for preparing 2-arylimidazo[4,5-f]quinolin-9-ols starts from various 5-aminobenzimidazoles nih.gov. This approach builds the quinoline ring onto the benzimidazole core, offering an alternative route for controlling the regiochemistry.
Controlling the substitution patterns on both the quinoline and imidazole rings is essential for tuning the properties of the final compound. This can be achieved by using appropriately substituted precursors or by subsequent functionalization of the heterocyclic core.
For the quinoline moiety, the substitution pattern is often determined by the choice of the starting quinoline or aniline (B41778) derivative. For instance, if starting from a substituted 5,6-diaminoquinoline, the substituents on the quinoline ring are carried through to the final product.
For the imidazole ring, the substituent at the C2 position is typically introduced by using a corresponding carboxylic acid or aldehyde in the cyclization step. For example, a range of 2-arylimidazo[4,5-f]quinolin-9-ols has been prepared using this approach nih.gov.
A significant challenge in the synthesis of N-substituted imidazoquinolines is controlling the position of alkylation on the imidazole ring. The imidazole ring has two nitrogen atoms (N1 and N3) that can potentially be alkylated. Studies on the alkylation of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline with methyl iodide have shown that a mixture of two isomeric N-methyl derivatives is formed, with the 3-methyl-3H-imidazo[4,5-f]quinoline being the predominant product researchgate.net. This indicates that while there is some inherent regioselectivity, achieving exclusive substitution at either the N1 or N3 position often requires specific reaction conditions or the use of directing groups.
| Precursor | Reagent | Product | Significance |
| Quinoline-5,6-diamine | Furfural | 2-(2-Furyl)-1H-imidazo[4,5-f]quinoline | Direct formation of the linear [4,5-f] isomer. |
| 5-Aminobenzimidazole | Multistep synthesis | 2-Arylimidazo[4,5-f]quinolin-9-ol | Builds quinoline ring on an existing imidazole. |
| 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline | Methyl Iodide | Mixture of 1-methyl and 3-methyl isomers | Highlights the challenge of N-alkylation regiocontrol. |
Derivatization Techniques and Functionalization Strategies
Derivatization of the this compound scaffold is a key strategy for exploring structure-activity relationships and optimizing the molecule's properties. This involves the introduction of various functional groups and side chains at different positions of the heterocyclic core.
The introduction of aromatic and heteroaromatic substituents, particularly at the C2 position of the imidazole ring, has been a common strategy in the development of imidazoquinoline analogues. A series of 2-arylimidazo[4,5-f]quinolin-9-ols have been synthesized, demonstrating the feasibility of incorporating various aryl groups nih.gov. One of the most active compounds in a particular study was the 2-(2-furyl) analogue, highlighting the potential of heteroaromatic substituents to enhance biological activity nih.gov.
The synthesis of these analogues typically involves the condensation of 5,6-diaminoquinoline with a corresponding aromatic or heteroaromatic aldehyde researchgate.net. This method allows for a relatively straightforward variation of the substituent at the C2 position.
Further functionalization of the quinoline ring can be achieved through electrophilic substitution reactions. For instance, 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinoline has been subjected to bromination, nitration, formylation, and acylation, leading to substitution on the quinoline fragment depending on the reaction conditions researchgate.net.
The electronic properties of the this compound system can be modulated by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These groups can influence the molecule's reactivity, and interactions with biological targets.
The effect of substituents on the reactivity of the imidazo[4,5-f]quinoline core has been observed in electrophilic substitution reactions. The presence of the fused imidazole ring and other substituents can direct incoming electrophiles to specific positions on the quinoline or the C2-substituent ring researchgate.net.
While specific studies detailing a wide range of EDGs and EWGs on the this compound scaffold are limited in the provided search results, the general principles of organic synthesis suggest that such modifications are feasible. For instance, substituted anilines can be used as precursors in the quinoline synthesis part to introduce various functional groups onto the benzo portion of the quinoline ring.
Modification of side chains is a critical aspect of drug design, allowing for the fine-tuning of a molecule's interactions with its biological target. For this compound and its analogues, this can involve modifications at the N1 or N3 positions of the imidazole ring, or at various positions on the quinoline ring.
As previously mentioned, N-alkylation of the imidazole ring can lead to a mixture of isomers researchgate.net. The development of selective alkylation methods is therefore important for creating specific side-chain-modified analogues. Structure-activity relationship studies on related imidazoquinolines have shown that the nature of the side chain at the N1 position can be critical for biological activity.
Stereoselective Synthesis of Chiral this compound Derivatives
The pursuit of enantiomerically pure therapeutic agents has driven significant advancements in asymmetric synthesis. For complex heterocyclic scaffolds like this compound, stereoselective methodologies are crucial for investigating the differential biological activities of individual enantiomers. While the literature provides robust methods for the synthesis of the racemic core structure, the stereoselective synthesis of its chiral derivatives is a more nuanced challenge, often relying on strategies adapted from related heterocyclic systems. These approaches primarily include the use of chiral building blocks, asymmetric catalysis, and the resolution of racemic mixtures.
A foundational, albeit non-stereoselective, route to the 2-arylimidazo[4,5-f]quinolin-9-ol core involves a multi-step sequence starting from 5-aminobenzimidazoles nih.gov. The introduction of chirality into this framework can be envisioned through several strategic modifications to this and other synthetic pathways for imidazoquinolines.
One of the most direct methods for obtaining chiral derivatives is through the incorporation of enantiomerically pure starting materials, a strategy often referred to as chiral pool synthesis. For instance, the synthesis of various imidazoquinolines involves the alkylation of the quinoline core with aminoalkyl side chains or the condensation with chiral acids or their derivatives nih.gov. By employing a chiral amine or acid, a specific stereocenter can be introduced into the final molecule. The predictability of the final product's stereochemistry is a significant advantage of this approach.
Another powerful strategy is the use of chiral catalysts to control the stereochemical outcome of a reaction. While direct catalytic asymmetric synthesis of the imidazo[4,5-f]quinoline ring system is not extensively documented, principles from the synthesis of related axially chiral imidazoles can be considered nih.gov. A cation-directed catalytic enantioselective desymmetrization method has been successfully used to create axially chiral imidazoles with high enantioselectivity nih.gov. This suggests the potential for developing chiral catalysts, such as phosphoric acids or transition metal complexes with chiral ligands, that could facilitate an enantioselective cyclization or functionalization step in the synthesis of this compound derivatives.
Furthermore, late-stage functionalization of the pre-formed imidazoquinoline scaffold offers another avenue for introducing chirality. For example, the C-H functionalization of imidazo[1,2-a]pyridines has been explored, and applying similar methodologies with chiral catalysts could enable the enantioselective introduction of substituents .
In cases where a racemic mixture of a chiral derivative is synthesized, chromatographic resolution can be employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective technique for this purpose mdpi.com. This method has been successfully used for the separation of chiral imidazolines and imidazoisoquinolines, demonstrating its applicability to related heterocyclic systems mdpi.comresearchgate.net.
The following table summarizes potential strategies for the stereoselective synthesis of chiral this compound derivatives, drawing parallels from established methodologies for related compounds.
| Methodology | Description | Potential Application to this compound Derivatives | Key Considerations |
| Chiral Pool Synthesis | Incorporation of enantiomerically pure starting materials (e.g., amines, acids) into the synthetic sequence. | Use of chiral aminoalkyl chains for substitution at the N1 or N3 position of the imidazole ring, or condensation with chiral carboxylic acids to form the imidazole ring. | Availability of the chiral starting material in high enantiopurity. The stereocenter is introduced early in the synthesis. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a key bond-forming reaction. | Enantioselective cyclization to form the imidazole ring or enantioselective functionalization of the pre-formed imidazoquinoline core. | Development of a suitable catalyst and optimization of reaction conditions are required. |
| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by its removal. | An auxiliary could be attached to the quinoline or imidazole nitrogen to direct a subsequent diastereoselective reaction. | Requires additional steps for attachment and removal of the auxiliary. |
| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. | Enzymatic or chemical kinetic resolution of a racemic intermediate or the final product. | The maximum theoretical yield for the desired enantiomer is 50%. |
| Chromatographic Resolution | Separation of a racemic mixture into its constituent enantiomers using chiral chromatography (e.g., HPLC). | Separation of enantiomers of a final chiral derivative of this compound. | Can be a highly effective method for obtaining both enantiomers in high purity, but can be costly for large-scale production. |
The following table details hypothetical research findings for the stereoselective synthesis of a chiral derivative, based on analogous reactions reported in the literature.
| Entry | Reactant(s) | Chiral Source/Catalyst | Reaction Type | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| 1 | Racemic 1-(1H-Imidazo[4,5-f]quinolin-9-yl)ethan-1-ol | Chiral HPLC Column (e.g., Chiralpak®) | Chromatographic Resolution | (R)- and (S)-1-(1H-Imidazo[4,5-f]quinolin-9-yl)ethan-1-ol | >99% ee for each enantiomer |
| 2 | 5,6-Diaminoquinolin-9-ol, (R)-2-Phenylpropanoic acid | Chiral Pool | Imidazole ring formation (condensation) | 2-((R)-1-Phenylethyl)-1H-imidazo[4,5-f]quinolin-9-ol | >98% de (hypothetical) |
| 3 | This compound, Prochiral substrate | Chiral Rh(I) catalyst with chiral phosphine (B1218219) ligand | Asymmetric Hydrogenation | Chiral reduced derivative | 90-99% ee (hypothetical, based on similar reductions) |
| 4 | N-(9-Hydroxy-1H-imidazo[4,5-f]quinolin-7-yl)acrylamide | Chiral Amine (e.g., (S)-(-)-1-Phenylethylamine) | Asymmetric Michael Addition | Chiral β-amino acid derivative | >95:5 dr (hypothetical) |
Advanced Spectroscopic and Structural Elucidation of 1h Imidazo 4,5 F Quinolin 9 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 1H-Imidazo[4,5-f]quinolin-9-ol derivatives, a combination of one- and two-dimensional NMR techniques provides a complete picture of the molecular framework and connectivity.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. For the this compound core, protons on the aromatic rings typically resonate in the downfield region (δ 7.0-9.0 ppm). The single proton on the imidazole (B134444) ring (H-2) is also expected in this region. The ¹³C NMR spectrum reveals the chemical shifts of all unique carbon atoms, including quaternary carbons, which are not visible in the ¹H NMR spectrum.
While 1D NMR provides essential data, complex fused-ring systems often produce overlapping signals that are difficult to assign definitively. Two-dimensional (2D) NMR experiments are crucial for resolving these ambiguities. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is invaluable for tracing the proton connectivity within the quinoline (B57606) portion of the molecule and identifying adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). libretexts.orglibretexts.org It allows for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com This is particularly powerful for identifying connections between different parts of the molecule and for assigning quaternary (non-protonated) carbons by observing their correlations with nearby protons.
By combining these techniques, a complete and unambiguous assignment of all proton and carbon signals in a this compound derivative can be achieved.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the this compound Core
Note: These are predicted values based on related structures. Actual shifts will vary with substitution and solvent.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (Proton to Carbon) |
| 2 | 8.1 - 8.5 | 140 - 148 | C4, C9a |
| 4 | 7.5 - 7.9 | 120 - 128 | C5, C9b |
| 5 | 7.2 - 7.6 | 115 - 125 | C4, C6, C9b |
| 6 | 8.0 - 8.4 | 128 - 135 | C5, C7, C5a |
| 8 | 7.8 - 8.2 | 118 - 126 | C6, C9, C9a |
| 9 | - | 150 - 160 | H8 |
| 3a | - | 135 - 145 | H2, H4 |
| 5a | - | 145 - 152 | H5, H6 |
| 9a | - | 142 - 150 | H2, H8 |
| 9b | - | 125 - 135 | H4, H5 |
Prototropic tautomerism, the reversible transfer of a proton within a molecule, is a key consideration for this compound due to the presence of the hydroxyl group and multiple nitrogen atoms. mdpi.com This compound can exist in equilibrium between the hydroxy (-ol) form and one or more zwitterionic or keto (-one) forms. The position of this equilibrium can be influenced by factors such as solvent polarity and substitution on the ring system. beilstein-journals.org
NMR spectroscopy is a primary method for investigating these tautomeric equilibria. nih.gov If the rate of proton exchange between tautomers is slow on the NMR timescale, separate signals for each form will be observed in the spectrum. researchgate.net This allows for the direct quantification of the relative abundance of each tautomer. If the exchange is fast, averaged signals will be seen, but changes in chemical shifts with temperature or solvent can still provide evidence of a dynamic equilibrium. The chemical shifts of the carbons and protons near the sites of proton transfer (e.g., C9, C8, and the imidazole ring atoms) are particularly sensitive to the tautomeric state. nih.gov
Figure 1: Potential prototropic tautomers of this compound. The equilibrium between the phenol (B47542) (left) and zwitterionic/keto (right) forms can be studied using NMR.
Vibrational Spectroscopy Applications
FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, the IR spectrum reveals key vibrational bands. A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of O-H and N-H stretching vibrations from the hydroxyl and imidazole groups, respectively. Vibrations corresponding to aromatic C-H stretching are typically observed between 3100-3000 cm⁻¹. The region from 1650-1450 cm⁻¹ is particularly informative, containing C=N and C=C stretching vibrations from the fused heterocyclic ring system. researchgate.netresearchgate.net The presence of a strong C=O stretching band around 1700-1650 cm⁻¹ would provide direct evidence for the existence of a keto tautomer in the solid state.
Table 2: Characteristic FT-IR Absorption Bands for this compound Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| O-H / N-H Stretch | 3400 - 3200 | Broad, Medium-Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=N Stretch (Imidazole/Quinoline) | 1650 - 1580 | Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-O Stretch (Phenolic) | 1260 - 1180 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |
Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While FT-IR is particularly sensitive to polar functional groups (like O-H and C=O), Raman spectroscopy is often more sensitive to non-polar, symmetric bonds and the carbon skeleton of aromatic systems. scirp.org The Raman spectrum of a this compound derivative would provide a unique "molecular fingerprint," with characteristic bands for the breathing modes of the fused aromatic rings. This can be useful for identifying the compound, studying polymorphism, and analyzing its structural integrity without the need for extensive sample preparation.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M]⁺˙) with high precision.
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable clues about the molecule's structure. Based on studies of the related compound 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), the fragmentation of the imidazo[4,5-f]quinoline core is expected to proceed through characteristic pathways. massbank.eunih.gov Common fragmentation patterns include the loss of small, stable neutral molecules such as HCN (from the imidazole ring), CO (if a keto tautomer is present), and cleavage of the ring system. nih.gov Analysis of these fragmentation pathways helps to confirm the identity of the fused ring system and the position of substituents.
Table 3: Plausible Mass Spectrometry Fragments for this compound (Exact Mass: 197.0589)
| m/z (Proposed) | Lost Fragment | Possible Fragment Structure |
| 198.0662 | - | [M+H]⁺ (Protonated Molecular Ion) |
| 170.0706 | CO | Loss of carbon monoxide from a keto tautomer |
| 171.0597 | HCN | Loss of hydrogen cyanide from the imidazole ring |
| 144.0553 | HCN + C₂H₂ | Subsequent loss of acetylene (B1199291) after ring cleavage |
| 116.0491 | - | Fragment corresponding to the quinoline core |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Detailed crystallographic studies on annulated imidazo[4,5-b]pyridine derivatives, structural isomers of the imidazo[4,5-f]quinoline system, reveal key geometric parameters. tandfonline.com The fusion of the imidazole and pyridine (B92270) rings creates a rigid, largely planar system. Bond lengths within this heterocyclic core are typically intermediate between standard single and double bonds, indicating significant electron delocalization across the fused rings. For instance, in related quinoxaline (B1680401) derivatives, the planarity of the molecule is maintained by multiple intramolecular hydrogen bonds, which can also lead to the elongation of the involved N-H bonds. researchgate.net
Table 1: Representative Crystallographic Data for a Related Imidazo[4,5-c]quinoline Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 9.2804 (2) |
| b (Å) | 18.5492 (6) |
| c (Å) | 8.5147 (2) |
| β (°) | 101.051 (2) |
| Planarity Deviation (Å) | ~0.0719 |
Data sourced from a study on 1-isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine, a structural isomer of the title compound's class. researchgate.net
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions, including hydrogen bonds and π–π stacking. These interactions are fundamental to the material's properties. In the crystal structures of related imidazo[4,5-b]pyridine and imidazo[4,5-c]quinoline derivatives, various forms of π–π stacking, such as heterodimeric and homodimeric arrangements, are observed. tandfonline.com
Hydrogen bonding plays a crucial role in defining the crystal packing. In the structure of 4-hydrazinyl-1-isobutyl-1H-imidazo[4,5-c]quinoline, intermolecular N—H⋯N hydrogen bonds link adjacent molecules to form inversion dimers. scielo.br These dimers are further connected into chains through C—H⋯N interactions. In other cases, molecules are stacked along a crystal axis through weak aromatic π–π interactions between the different rings of the fused system, with centroid-centroid distances typically around 3.5 to 3.6 Å. researchgate.net The specific nature of these intermolecular forces dictates the formation of distinct nanostructures. tandfonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Structure
UV-Vis absorption and fluorescence spectroscopy are powerful tools for probing the electronic properties of molecules. For this compound derivatives, these techniques provide information on electronic transitions, the influence of substituents, and the interaction of the molecule with its environment.
The UV-Vis absorption spectra of quinoline and its derivatives are characterized by intense bands in the 230-320 nm range, which are assigned to π-π* transitions within the aromatic system. mdpi.com The introduction of the fused imidazole ring and various substituents can modulate the energy of these transitions. In derivatives of the closely related 1H-imidazo[4,5-f] scielo.brresearchgate.netphenanthroline, absorption bands are observed around 330 nm, which can be attributed to n-π* transitions. nih.gov For pyrazolo[3,4-b]quinoline derivatives, the long-wavelength absorption band can be found around 390 nm. mdpi.com The molar absorption coefficients for these transitions are typically large, indicating they are formally allowed transitions. mdpi.com Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to simulate absorption spectra and confirm the nature of the electronic transitions. nih.gov
Many derivatives of imidazoquinolines exhibit strong fluorescence, a property that is highly sensitive to their molecular structure and environment. Upon excitation, these molecules emit light, typically in the blue or cyan region of the spectrum. nih.gov For example, a series of novel 1H-imidazo[4,5-f] scielo.brresearchgate.netphenanthroline derivatives were shown to emit strong blue/cyan fluorescence. nih.gov
The efficiency of this emission is quantified by the fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. The quantum yield of these derivatives can vary significantly. For instance, a donor-acceptor pyrazoloquinoline derivative showed quantum yields ranging from 12.87% in n-hexane to 0.75% in acetonitrile. mdpi.com This variation highlights the strong influence of the environment on the emissive properties. In some cases, protonation of the quinoline nitrogen can lead to a significant enhancement of fluorescence intensity and quantum yield. scielo.br
Table 2: Photophysical Data for Representative Imidazo-Fused Heterocyclic Derivatives
| Compound Class | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Pyrazoloquinoline Deriv. | n-Hexane | ~390 | ~460 | 0.1287 |
| Pyrazoloquinoline Deriv. | Acetonitrile | ~390 | ~480 | 0.0075 |
| Imidazole Deriv. | CH₂Cl₂ | 412 | 469 | 0.44 |
Data compiled from studies on structurally related pyrazoloquinoline and imidazole derivatives. mdpi.com
The photophysical properties of many quinoline derivatives are highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. Typically, the fluorescence spectral peak shows a redshift (a shift to longer wavelengths) as the solvent polarity increases. mdpi.com This is often indicative of a larger dipole moment in the excited state compared to the ground state, suggesting an intramolecular charge transfer (ICT) character for the excited state.
For a donor-acceptor pyrazoloquinoline derivative, the fluorescence quantum yield was observed to decrease with increasing solvent polarity. mdpi.com This quenching in polar solvents is often attributed to the stabilization of non-radiative decay pathways. The study of solvatochromic shifts can provide valuable information about the nature of the solute-solvent interactions and the electronic distribution in the excited state.
Structure Activity Relationship Sar Analysis and Ligand Design for 1h Imidazo 4,5 F Quinolin 9 Ol Scaffolds
Impact of Substituent Position and Electronic Properties on Molecular Recognition
The biological activity of imidazoquinoline derivatives is highly sensitive to the nature and position of various functional groups attached to the core structure. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can profoundly influence the molecule's ability to interact with its biological target.
SAR investigations into the broader imidazoquinoline class have extensively targeted the N1 and C2 positions of the imidazole (B134444) ring, revealing their critical role in modulating potency and target selectivity. nih.gov
N1 Position: This position has been a major focus for modification. For instance, in the related imidazo[4,5-c]quinoline series, substitutions at the N1 position can determine whether a compound acts as a selective Toll-like receptor 7 (TLR7) agonist, a TLR8 agonist, or a mixed TLR7/8 agonist. nih.gov While many structural changes are tolerated at N1, specific substitutions, such as alkyl hydroxy groups, are often preferred for TLR8 activity. nih.gov
C2 Position: Functionalization at the C2 position typically enhances the potency of the compound. nih.gov In TLR8 agonists, for example, C2 n-butyl or n-pentyl groups are often favored. nih.gov The interplay between substituents at N1 and C2 is crucial; activity trends associated with changes at one position are often maintained even when the other position is appropriately substituted. nih.gov
C4 Position: While less explored than the N1 and C2 positions, the C4 position on the quinoline (B57606) ring is also significant for biological interactions. In studies of related 4-aniline quinoline compounds, this position serves as a key attachment point for moieties that drive target engagement. nih.gov For instance, in 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which act as A3 adenosine (B11128) receptor positive allosteric modulators, the amine at the C4 position is a defining feature of the pharmacophore. nih.gov Modifications to groups attached at C4 can significantly alter efficacy and receptor subtype selectivity. nih.gov
Table 1: Impact of N1 and C2 Substitutions on Imidazoquinoline Activity (General) This table is based on general findings for the imidazoquinoline class, primarily the imidazo[4,5-c] isomer.
| Position | Type of Substituent | General Effect on Biological Activity | Target Selectivity Influence | Citation |
| N1 | Alkyl hydroxy groups | Often preferred for TLR8 agonism | TLR8 | nih.gov |
| N1 | Various (general) | Tolerates many changes; substitutions often increase potency | Can determine TLR7 vs. TLR8 selectivity | nih.gov |
| C2 | n-butyl, n-pentyl | Increases potency, particularly for TLR8 agonism | TLR8 | nih.gov |
| C2 | Various (general) | Not strictly required for activity, but functionalization typically boosts potency | Works in concert with N1 substitution | nih.gov |
The hydroxyl (-OH) group at the C9 position of the 1H-Imidazo[4,5-F]quinolin-9-OL scaffold is a key structural feature. While direct SAR studies on this specific molecule are not widely reported, the importance of phenolic hydroxyl groups on related heterocyclic systems is well-documented. In studies on 8-hydroxyquinoline (B1678124) derivatives, an unsubstituted phenolic group was found to be a crucial structural fragment necessary for their anticancer and antibacterial activity. nih.gov
The C9-OH group is expected to be a critical point of interaction for molecular recognition through several mechanisms:
Hydrogen Bonding: It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). This allows for specific and strong interactions with amino acid residues in a target's binding pocket.
Modulation of Electronic Properties: The hydroxyl group is an activating, ortho-, para-directing group that influences the electron density of the quinoline ring system, which can affect binding affinity.
Chelation: The proximity of the hydroxyl group to the nitrogen atoms of the fused ring system may allow for the chelation of metal ions, a mechanism of action for some quinoline-based agents. nih.gov
The antioxidant activity of flavonoids, another class of natural compounds, is substantially influenced by the number and arrangement of hydroxyl groups, which mediate their effects by scavenging free radicals and chelating metal ions. nih.govnih.gov This general principle underscores the potential of the C9-OH group to be a primary determinant of the biological profile of this compound.
The fused aromatic system of this compound confers a high degree of planarity to the molecule. This structural feature is often essential for activity, as it allows the molecule to fit into specific binding sites, such as the planar regions of an enzyme's active site or to intercalate between the base pairs of DNA.
The introduction of substituents can affect this planarity through steric hindrance. Research has shown that modulating steric hindrance can be a strategy to control molecular planarity and, consequently, biological function. researchgate.net
Steric Bulk: Introducing large, bulky functional groups can force the molecule to adopt a non-planar conformation, which may decrease or abolish its ability to bind to its target.
Strategic Hindrance: Conversely, in some cases, enhanced steric hindrance from strategically placed groups can enforce a more planar molecular configuration by restricting bond rotation, which can significantly increase properties like charge transport and optical absorption. researchgate.net Therefore, the size and location of any functionalization on the this compound scaffold must be carefully considered to avoid detrimental steric clashes while maintaining the optimal planar structure required for molecular recognition.
Rational Design of Imidazoquinoline-Based Ligands
Building upon SAR insights, medicinal chemists employ rational design strategies to develop novel ligands with improved potency, selectivity, and pharmacokinetic properties. These strategies involve modifying the core scaffold or developing large sets of related compounds for targeted screening.
Scaffold hopping and bioisosteric replacement are powerful techniques in modern drug design used to explore new chemical space, circumvent patent limitations, and enhance drug-like properties. plu.mx
Bioisosteric Replacement: This strategy involves swapping a functional group or substructure within a molecule for another with similar physical or chemical properties, with the goal of retaining or improving biological activity. researchgate.net
Scaffold Hopping: A more dramatic approach, scaffold hopping involves replacing the central core framework of a molecule with a structurally different scaffold that preserves the original's key binding interactions. researchgate.net
A notable example of scaffold hopping within this class involves the successful transformation of imidazo[4,5-f]quinoline derivatives. In these studies, the imidazole portion of the scaffold was replaced with a pyrazole (B372694) ring, leading to the discovery of pyrazolo[3,4-f]quinoline derivatives. nih.gov Remarkably, these new analogs retained potent in vivo immunostimulatory activity, demonstrating that the pyrazole ring could effectively mimic the function of the original imidazole ring. nih.gov Interestingly, the regioisomeric pyrazolo[4,3-f]quinolines were found to be inactive, highlighting the subtle yet critical importance of the new scaffold's geometry and heteroatom placement. nih.gov
Table 2: Example of Scaffold Hopping from the Imidazo[4,5-f]quinoline Core
| Original Scaffold | Replacement Strategy | New Scaffold | Resulting Activity | Citation |
| Imidazo[4,5-f]quinoline | Scaffold Hop (Imidazole -> Pyrazole) | Pyrazolo[3,4-f]quinoline | Potent immunostimulatory activity retained | nih.gov |
| Imidazo[4,5-f]quinoline | Scaffold Hop (Imidazole -> Pyrazole) | Pyrazolo[4,3-f]quinoline | Inactive | nih.gov |
To efficiently discover new lead compounds, researchers often develop target-focused libraries. These are collections of compounds designed to interact with a specific protein or a family of related targets, such as kinases or proteases. Rather than screening millions of random compounds, this approach increases the probability of finding active molecules, thereby saving time and resources.
The design of a focused library for imidazoquinoline-based ligands would proceed as follows:
Target Identification: A specific biological target (e.g., a particular kinase, receptor, or enzyme) is chosen based on its role in a disease pathway.
Scaffold Selection: The this compound structure is selected as the core scaffold due to its known biological relevance.
Computational Design: Using SAR data, computational methods like molecular docking and pharmacophore modeling are employed to predict which substitutions on the scaffold are most likely to result in high-affinity binding to the target.
Combinatorial Synthesis: A library of derivatives is synthesized, varying the functional groups at key positions (e.g., N1, C2, and on the quinoline ring) as guided by the computational analysis.
High-Throughput Screening: The resulting focused library is then screened against the intended target to identify "hit" compounds with the desired biological activity.
This strategy allows for a systematic exploration of the chemical space around the imidazoquinoline scaffold to develop ligands with high potency and selectivity for a specific biological interaction.
Quantitative Analysis of SAR (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to explore and exploit the connection between the chemical structure of a compound and its biological action. abjournals.org In the context of the this compound scaffold, QSAR models serve as predictive tools to forecast the biological activity of novel derivatives, thereby guiding synthetic efforts toward more potent and selective compounds. These models establish a mathematical correlation between the physicochemical properties of the molecules, known as molecular descriptors, and their experimentally determined in vitro activity.
Derivation of QSAR Models from In Vitro Data
The foundation of any robust QSAR model is a high-quality dataset of compounds with experimentally measured biological activities. For imidazoquinoline derivatives, this activity is typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which is often converted to its logarithmic form (pIC50) for modeling to create a more linear value range. abjournals.org
The derivation process involves several key steps:
Data Set Preparation: A series of this compound analogs are synthesized and their biological activity is determined through in vitro assays. The dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. abjournals.org The Kennard-Stone algorithm is a common method for splitting the data to ensure both sets are representative of the chemical space. abjournals.org
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated using specialized software like PaDel. abjournals.org These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., dipole moment, charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).
Model Generation: Statistical techniques are employed to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). Common methods include:
Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique calculates steric and electrostatic fields around the aligned molecules and correlates them with activity. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often resulting in more interpretable models. nih.gov
Genetic Function Approximation (GFA) with Multiple Linear Regression (MLR): This approach uses an evolutionary algorithm to select the most relevant descriptors to include in a linear regression equation. abjournals.org
Model Validation: The generated model's robustness and predictive ability are rigorously assessed. Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov External validation is performed by using the model to predict the activity of the test set compounds, measured by the predictive correlation coefficient (r²_test), with a value greater than 0.6 being acceptable. nih.gov A 3D-QSAR study on anticancer imidazo-quinolinedione derivatives reported a CoMFA model with a q² of 0.844 and a CoMSIA model with a q² of 0.709, indicating excellent predictive capability. nih.gov
Table 1: Example Statistical Validation Parameters for QSAR Models
| Model Type | Cross-validation Coefficient (q²) | Pearson Correlation Coefficient (r²) | Predictive Correlation Coefficient (r²_test) | Reference |
| CoMFA | 0.844 | 0.964 | Not Reported | nih.gov |
| CoMSIA | 0.709 | 0.969 | 0.876 | nih.govnih.gov |
| 2D-QSAR (GFA-MLR) | >0.5 (LOO) | Not Reported | 0.845 | abjournals.orgnih.gov |
Application of Computational Tools in Ligand Optimization
Computational tools are indispensable for applying QSAR models to optimize lead compounds. Once a validated QSAR model is established, it can be used to perform virtual screening of large compound libraries, identifying potential hits for synthesis and testing. This significantly reduces the time and cost associated with random screening. nih.gov
Furthermore, the graphical outputs of 3D-QSAR models, such as CoMFA and CoMSIA contour maps, provide invaluable insights for ligand optimization. These maps highlight specific regions around the molecular scaffold where modifications are likely to enhance or diminish biological activity. For instance, a CoMSIA hydrophobic contour map might show a yellow polyhedron near a specific position on the quinoline core, indicating that adding a hydrophobic group in that region is favorable for activity. nih.gov Conversely, a red contour in an electrostatic map would suggest that placing an electronegative group in that space would be beneficial.
Molecular docking is another critical computational tool used alongside QSAR. Docking studies predict the preferred orientation and binding affinity of a ligand within the active site of its target protein. abjournals.org This helps to rationalize the SAR data and provides a structural basis for the QSAR model's predictions. By visualizing the binding mode, chemists can design modifications that enhance key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target receptor, leading to optimized ligands. mdpi.com
Design Principles for Enhancing Specificity and Potency (Mechanistic Focus)
Enhancing the specificity and potency of ligands based on the this compound scaffold requires a deep understanding of its interaction with the biological target at a mechanistic level. While direct studies on this specific isomer are limited, research on the closely related 1H-imidazo[4,5-c]quinolin-4-amine derivatives provides powerful design principles that are likely transferable. nih.gov
One advanced strategy for improving specificity is the design of Positive Allosteric Modulators (PAMs). Unlike orthosteric ligands that bind directly to the primary active site of a receptor, PAMs bind to a distinct, allosteric site. This has several advantages:
Enhanced Selectivity: Allosteric sites are often less conserved across receptor subtypes than orthosteric sites, allowing for the design of highly selective ligands. nih.gov
Saturable Effect: PAMs only enhance the effect of the endogenous ligand, which can lead to a more controlled physiological response and potentially a better safety profile.
Structure-activity relationship studies on 1H-imidazo[4,5-c]quinolin-4-amine derivatives as A3 adenosine receptor (A₃AR) PAMs have elucidated key design principles: nih.gov
Substitution at the 4-Amino Position: The nature of the substituent on the 4-amino group is critical for potency. A 3,4-dichlorophenyl group at this position has been shown to significantly improve A₃AR PAM activity and subtype selectivity compared to other substitutions. nih.gov
Substitution at the 2-Position: The 2-position of the imidazoquinoline core is a key site for modulating potency. Introducing hydrophobic alkyl and cycloalkyl groups at this position is a viable strategy. For example, replacing a small methyl group with a larger cycloheptyl group can influence how the ligand sits (B43327) in its binding pocket and interacts with the receptor. nih.gov
Introduction of Hydrophilic Groups: To explore different regions of the binding pocket and potentially improve pharmacokinetic properties, hydrophilic functional groups can be introduced. For instance, the epoxidation of a 2-cycloheptenyl derivative led to two diastereomeric oxirane compounds, demonstrating how new, more polar functionalities can be installed on the scaffold. nih.gov
These principles illustrate a rational, mechanism-focused approach to ligand design. By systematically modifying specific positions on the this compound scaffold based on SAR data and a mechanistic understanding of receptor binding, it is possible to develop new derivatives with enhanced potency and target specificity.
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Imidazoquinoline Scaffolds
| Position of Modification | Type of Substituent | Observed Effect | Reference |
| 4-Amino Group | 3,4-Dichlorophenyl | Improved A₃AR PAM activity and selectivity | nih.gov |
| 2-Position | Hydrophobic alkyl/cycloalkyl groups (e.g., cycloheptyl) | Modulation of potency | nih.gov |
| 2-Position (via cycloalkenyl) | Epoxidation to form oxiranes | Introduction of hydrophilic groups | nih.gov |
Applications of 1h Imidazo 4,5 F Quinolin 9 Ol and Its Metal Complexes in Advanced Chemical Systems
Luminescent Probes and Chemosensors
The extended π-system and the presence of multiple nitrogen donor atoms make the imidazo[4,5-f]quinoline framework an excellent platform for designing luminescent molecules. These compounds can act as sensitive probes and chemosensors for detecting various analytes.
The imidazoquinoline core is integral to the design of fluorescent indicators that can signal the presence of specific ions or biomolecules through changes in their light-emitting properties. A notable example involves a derivative, a fluorescent benzo[g]imidazo[4,5-c]quinoline nucleoside, which was developed to monitor the formation of base pairs in oligodeoxynucleotide (ODN) duplexes. researchgate.net This nucleoside, (BIQ)A, exhibits distinct photophysical properties depending on its protonation state, allowing for the clear discrimination of cytosine through significant changes in its absorption and fluorescence spectra. researchgate.net When (BIQ)A is opposite cytosine in an ODN duplex, it undergoes induced protonation even in neutral or slightly alkaline conditions, leading to a stable base pair and a detectable fluorescent signal. researchgate.net This demonstrates the potential of imidazoquinoline-based structures to serve as sensitive bioprobes for genetic analysis. researchgate.net
Furthermore, related quinoline (B57606) derivatives, such as 8-hydroxyquinoline-5-sulfonic acid, form fluorescent chelate complexes with a wide array of metal ions. nih.gov The fluorescence of these complexes is often intense and dependent on pH, with cadmium yielding the most fluorescent complex in aqueous solutions. nih.gov This principle of ion-induced fluorescence is a cornerstone for developing sensors based on the broader quinoline family, including 1H-Imidazo[4,5-F]quinolin-9-OL.
The photophysical properties of imidazoquinoline-based ligands can be precisely tuned by coordinating them with transition metals and by chemically modifying the ligand structure. Iridium(III) complexes, in particular, have been a major focus of research. For instance, a series of new iridium(III) complexes of the type [Ir(C^N)2(N^N)]+ were synthesized using phenylimidazo(4,5-f)1,10-phenanthroline derivatives as the ancillary ligand (N^N), a structure closely related to this compound. mgesjournals.com
These studies show that the emission properties are highly dependent on the nature of both the cyclometalating (C^N) and the ancillary (N^N) ligands. mgesjournals.comcore.ac.uk Key findings include:
Ligand Substituent Effects : Attaching electron-donating groups to the ancillary ligand generally increases the LUMO (Lowest Unoccupied Molecular Orbital) energy, while electron-withdrawing groups have the opposite effect. mgesjournals.com
Quantum Yield Enhancement : Fluorination of the cyclometalating ligands (e.g., using F2-ppy instead of ppy) can lead to a significant increase in quantum yields, with some complexes exceeding 60% in dichloromethane (B109758). mgesjournals.com
Emission Color Tuning : The emission color can be blue-shifted by using fluorinated cyclometalating ligands, which results in luminescence arising from an excited state admixture involving ³MLCT (metal-to-ligand charge transfer), ³LLCT (ligand-to-ligand charge transfer), and ³LC (ligand-centered) excited states. mgesjournals.com
The table below summarizes the photophysical data for a series of Iridium(III) complexes, illustrating the effect of ligand modification.
| Complex | Cyclometalating Ligand (C^N) | Ancillary Ligand (N^N) | Emission Peak (in CH2Cl2) | Quantum Yield (Φ) (in CH2Cl2) |
| C1 | 2-phenylpyridine (ppy) | 2-phenyl-1H-imidazo[4,5-f] google.comnih.govphenanthroline | 602 nm | 0.31 |
| C2 | 2-phenylpyridine (ppy) | 2-(p-tolyl)-1H-imidazo[4,5-f] google.comnih.govphenanthroline | 603 nm | 0.29 |
| C4 | 2-(2,4-difluorophenyl)pyridine (F2ppy) | 2-phenyl-1H-imidazo[4,5-f] google.comnih.govphenanthroline | 521 nm | 0.64 |
| C5 | 2-(2,4-difluorophenyl)pyridine (F2ppy) | 2-(p-tolyl)-1H-imidazo[4,5-f] google.comnih.govphenanthroline | 522 nm | 0.63 |
Data sourced from Vásquez et al. (2024). mgesjournals.com
Ligands in Coordination Chemistry
The imidazo[4,5-f]quinoline structure is an excellent chelating ligand, readily forming stable complexes with a variety of transition metals. This has led to extensive research into the synthesis, characterization, and properties of its coordination compounds.
The synthesis of transition metal complexes with imidazoquinoline-type ligands is well-documented, particularly for Iridium(III) and Ruthenium(II).
Iridium(III) Complexes : Cationic Iridium(III) complexes are typically synthesized by reacting a chloride-bridged iridium dimer, such as [Ir(ppy)₂Cl]₂ or [Ir(bzq)₂Cl]₂, with the desired imidazoquinoline-based ancillary ligand. google.com The reaction is often carried out in a solvent mixture like dichloromethane and methanol. google.com These complexes are then purified using techniques like column chromatography. mgesjournals.comgoogle.com Characterization is thoroughly performed using methods including ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm the molecular structure. mgesjournals.comgoogle.com
Ruthenium(II) Complexes : Ruthenium(II) complexes featuring quinoline-based ligands have also been synthesized. For example, half-sandwich complexes of the type Ru(η⁶-p-MeC₆H₄Prⁱ)(quin)Cl are formed by reacting [Ru(η⁶-p-MeC₆H₄Pri)Cl₂]₂ with potassium quinolin-8-olate. nih.gov While specific syntheses with this compound are less commonly detailed, the general methodologies used for related quinoline and imidazole (B134444) ligands are applicable. nih.govresearchgate.net These often involve reacting a ruthenium precursor like [Ru(p-cymene)(μ-Cl)Cl]₂ with the ligand in a suitable solvent. nih.gov
The table below outlines a general synthetic protocol for Iridium(III) complexes.
| Precursor | Ancillary Ligand (N^N) | Solvent | Resulting Complex Type |
| [Ir(C^N)₂Cl]₂ | R-phenylimidazo(4,5-f)1,10-phenanthroline | Dichloromethane/Methanol | [Ir(C^N)₂(N^N)]⁺ |
Synthetic route adapted from Vásquez et al. (2024) and Chen et al. (2019). mgesjournals.comgoogle.com
While specific examples for Rhenium(I) complexes with this exact ligand are not prominent in the reviewed literature, the synthetic principles established for other transition metals provide a clear pathway for their potential creation.
The electrochemical behavior of metal complexes containing imidazoquinoline-type ligands is crucial for their application in areas like light-emitting electrochemical cells (LECs) and sensors. The redox properties of these complexes are typically investigated using cyclic voltammetry (CV). researchgate.netrsc.org
Studies on Iridium(III) complexes with phenylimidazo(4,5-f)1,10-phenanthroline ligands show that their electronic properties are significantly affected by ligand structure. mgesjournals.com The introduction of electron-donating or electron-withdrawing substituents on the ligand framework systematically tunes the HOMO and LUMO energy levels, which in turn affects the redox potentials of the complex. mgesjournals.com For related copper(II) complexes with a modified 8-hydroxyquinoline (B1678124) ligand, CV measurements have indicated that the redox processes can be irreversible. rsc.org The combination of different redox-active components, such as incorporating a ferrocenyl group into the ligand, can result in complexes with multiple, reversible one-electron oxidation stages. researchgate.net
Catalytic Applications
While the imidazoquinoline scaffold is a cornerstone for designing luminescent and electroactive materials, its direct application in catalysis is less documented. However, the metals it readily coordinates with, namely Ruthenium(II) and Iridium(III), are known to form highly active catalysts for a vast range of organic transformations. core.ac.uk
Iridium(III) complexes are recognized as versatile catalysts capable of promoting reactions such as hydrogenation, hydrogen-transfer, and C-H bond functionalization. google.comresearchgate.net Similarly, Ruthenium(II) complexes are widely employed in homogeneous catalysis, including for reactions like the hydrogenation of nitriles and formic acid dehydrogenation. researchgate.netresearchgate.net For instance, arene-ruthenium catalysts with imidazolyl-based ligands have shown excellent performance in the dehydrogenation of formic acid.
Although specific catalytic activities using this compound as the directing ligand are not extensively reported in the searched literature, the inherent catalytic potential of its metal complexes is significant. The imidazoquinoline ligand could provide a unique electronic and steric environment around the metal center, potentially leading to novel catalytic activities or selectivities. This remains a promising, yet underexplored, area of research.
Exploration of Imidazoquinoline-Based Catalysts in Organic Transformations
While research into the specific catalytic activity of this compound is an emerging field, the broader class of imidazoquinolines has demonstrated significant potential in catalysis. The nitrogen-rich core of these molecules can act as a robust ligand for transition metals, which are central to many catalytic cycles. The formation of metal complexes with the imidazoquinoline scaffold can lead to catalysts with enhanced stability and reactivity.
For instance, related imidazoquinoline derivatives have been investigated as ligands in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The ability of the imidazoquinoline ligand to stabilize the palladium catalyst can lead to higher yields and improved catalyst turnover numbers.
Furthermore, the potential for this compound to act as an organocatalyst is also an area of active investigation. The Brønsted and Lewis acidic and basic sites within the molecule could be harnessed to catalyze a variety of organic transformations without the need for a metal center. This aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals.
Components in Functional Materials
The development of new functional materials is critical for technological advancement. The intrinsic properties of this compound, such as its aromaticity and potential for strong intermolecular interactions, make it a promising building block for such materials.
Optoelectronic Properties and Potential in Device Development
The extended π-conjugated system of this compound suggests that it may possess interesting photophysical properties. Molecules with similar structures are often fluorescent and can exhibit charge-transport capabilities, which are essential for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The emission wavelength and quantum yield of imidazoquinoline derivatives can be tuned by chemical modification. For example, the introduction of electron-donating or electron-withdrawing groups at different positions on the quinoline or imidazole ring can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the color and efficiency of light emission.
Table 1: Potential Optoelectronic Applications of this compound Derivatives
| Application Area | Potential Role of the Compound | Key Properties to Optimize |
| Organic Light-Emitting Diodes (OLEDs) | Emitter, Host Material | High Photoluminescence Quantum Yield, Appropriate HOMO/LUMO Levels, Good Film-Forming Properties |
| Organic Photovoltaics (OPVs) | Donor, Acceptor Material | Broad Absorption Spectrum, High Charge Carrier Mobility, Favorable Morphology in Blends |
| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Layer | High Charge Carrier Mobility, Good Environmental Stability, Ordered Molecular Packing |
Supramolecular Assembly and Self-Organization
Supramolecular chemistry, which involves the study of non-covalent interactions, offers a powerful approach to the bottom-up fabrication of complex, functional architectures. The structure of this compound is well-suited for directing supramolecular assembly.
The presence of hydrogen bond donors (the N-H of the imidazole and the O-H of the hydroxyl group) and acceptors (the nitrogen atoms of the quinoline and imidazole rings) allows for the formation of well-defined hydrogen bonding networks. These interactions can guide the self-assembly of the molecules into one-, two-, or three-dimensional structures.
Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can also play a significant role in the self-organization process. The combination of hydrogen bonding and π-π stacking can lead to the formation of highly ordered materials with anisotropic properties, which could be exploited in applications such as sensors and molecular electronics. The ability to control the self-assembly process by modifying the molecular structure or changing the environmental conditions (e.g., solvent, temperature) is a key advantage of this approach.
Future Research Directions and Emerging Paradigms for 1h Imidazo 4,5 F Quinolin 9 Ol Research
Integration of Artificial Intelligence and Machine Learning in Compound Design
The traditional process of drug discovery and compound development is often lengthy and costly, but the integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift. nih.govacs.org These computational tools can process and learn from vast datasets to predict the properties of novel molecules, thereby accelerating the design-synthesis-test cycle. nih.gov For the 1H-Imidazo[4,5-F]quinolin-9-OL scaffold, AI and ML can be leveraged in several critical areas.
Furthermore, ML models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. rsc.org This predictive power reduces the reliance on time-consuming and expensive experimental validations. The ultimate goal is to create highly reliable computational models that can accurately forecast the biological activity and safety of new this compound derivatives, significantly reducing the timeline and cost of bringing new chemical probes or therapeutic agents to fruition. researchgate.netfrontiersin.org
Exploration of Novel Synthetic Pathways for Untapped Structural Diversity
While current synthetic routes to imidazoquinolines have been established, the future exploration of this scaffold demands the development of more efficient and versatile synthetic pathways. nih.govnih.gov The ability to rapidly generate a wide array of structurally diverse analogs is crucial for comprehensive SAR studies and for accessing novel chemical space. Future research will likely focus on creating shorter, higher-yielding, and more modular synthetic strategies. nih.gov
From a retrosynthetic perspective, imidazoquinolines can be assembled through two primary approaches: forming the imidazole (B134444) ring onto a quinoline (B57606) precursor or constructing the pyridine (B92270) part of the quinoline system onto an existing aminobenzimidazole. nih.gov Innovations in these areas could involve the use of novel catalysts, metal-free reaction conditions, or flow chemistry to improve efficiency and scalability. acs.org For instance, developing a more efficient synthesis than a previously reported 9-step route was a key objective in the development of certain 1H-imidazo[4,5-c]quinolin-4-amine derivatives. nih.gov
Moreover, exploring alternative or unconventional synthetic pathways can lead to the creation of derivatives that are difficult to access using current methods. This includes postponing certain functionalizations until later in the synthetic sequence to allow for more time-efficient diversification. binghamton.edu The discovery of novel analogs, such as pyrazolo[3,4-f]quinoline derivatives identified through structure-activity studies of imidazo[4,5-f]quinolines, highlights the importance of expanding synthetic horizons to uncover compounds with potent and unexpected activities. uni.lu
Advanced Mechanistic Investigations at the Atomic and Molecular Level
A fundamental understanding of how this compound and its derivatives interact with their biological targets is paramount for rational design. Future research will employ sophisticated analytical and computational techniques to elucidate these mechanisms at an unprecedented level of detail. Techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will be essential.
NMR studies, for example, can reveal the precise conformation of substituents on the imidazoquinoline ring system, which can be directly correlated with biological activity. wikipedia.org This was demonstrated in a study of 1H-imidazo[4,5-c]quinoline derivatives, where the conformational direction of a substituent at position 1 was linked to its TNF-alpha suppressing activity. wikipedia.org Similarly, X-ray crystallography provides atomic-resolution snapshots of the molecule's structure, such as the determination that the 1-methyl-substituted imidazo[4,5-f]quinoline ring is protonated at the pyridine nitrogen rather than an imidazole nitrogen. youtube.com
These experimental techniques, when combined with advanced computational methods like molecular dynamics simulations, can map the intricate network of interactions between the compound and its target protein. This allows for a detailed analysis of binding modes, the identification of key amino acid residues, and an understanding of the allosteric effects that these molecules may exert on their targets.
Development of Multi-Functional this compound Systems
The inherent biological activity of the this compound scaffold makes it an ideal component for inclusion in multi-functional molecular systems. Future research will focus on creating hybrid constructs where the imidazoquinoline core is conjugated to other functional moieties to achieve targeted delivery, synergistic effects, or novel mechanisms of action.
A prominent example of this approach is the development of Antibody-Drug Conjugates (ADCs). binghamton.edu In this strategy, a potent imidazoquinoline-based immune stimulant, acting as the "payload," is linked to an antibody that specifically targets cancer cells. binghamton.edu This ensures that the immunostimulatory effect is concentrated within the tumor microenvironment, enhancing the anti-cancer immune response while minimizing systemic side effects. binghamton.edu
Another emerging area is the design of combination adjuvants. For instance, polyphenolic derivatives of imidazoquinolines have been synthesized to enhance their adsorption to alum, a classic vaccine adjuvant. acs.org This co-localization of the imidazoquinoline (a TLR7 agonist) and alum can lead to a more robust and balanced immune response compared to either component alone. acs.org Similar strategies could involve linking the imidazoquinoline core to carrier molecules like peptides or other small molecules to manipulate pharmacokinetic properties and direct the compound to specific organelles. frontiersin.orgnih.gov
Expansion into Niche Applications within Chemical Biology and Materials Science
Beyond their direct therapeutic potential, derivatives of the this compound scaffold are poised for expanded use as sophisticated tools in chemical biology and as functional components in materials science.
In chemical biology, these compounds can serve as molecular probes to investigate complex biological pathways. Their ability to act as potent and selective modulators of targets like Toll-like receptors (TLRs) makes them invaluable for dissecting the signaling cascades of the innate immune system. nih.govbinghamton.edu For example, synthesizing fluorescently-labeled imidazoquinoline analogues that retain their biological activity allows researchers to visualize the trafficking of these molecules within cells and their distribution in endosomal compartments. nih.gov These fluorescent probes are crucial tools for studying receptor internalization and engagement in real-time. nih.gov
The inherent fluorescence of the quinoline motif also opens doors in materials science. wikipedia.org Quinoline-based polymers have been developed for applications such as controlled drug release. nih.gov By modifying the this compound core, it may be possible to create novel fluorescent materials for use in biological imaging, sensors, or diagnostics. The development of brighter, more stable fluorophores is a continuous goal in chemistry, and the rigid, heterocyclic structure of imidazoquinolines provides a promising starting point for designing new dyes with tailored optical properties for advanced microscopy applications. youtube.com
Q & A
Q. What are the standard protocols for synthesizing 1H-Imidazo[4,5-F]quinolin-9-OL derivatives?
Methodological Answer: A common approach involves cyclocondensation reactions using polyphosphoric acid (PPA) as a catalyst, followed by oxidation with m-CPBA (meta-chloroperbenzoic acid) and functionalization via nucleophilic substitution in POCl₃/toluene . For example:
- Step 1 : React quinoline precursors with carboxylic acids in PPA to form imidazo-quinoline intermediates.
- Step 2 : Oxidize intermediates with m-CPBA in CHCl₃/CH₂Cl₂/MeOH.
- Step 3 : Introduce substituents using R-group amines in DMF . Table 1: Key reagents and conditions for derivative synthesis:
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| 1 | PPA, R1CO₂H | Cyclization | |
| 2 | m-CPBA, CHCl₃/CH₂Cl₂/MeOH | Oxidation | |
| 3 | R2-PhNH₂, DMF | Substituent introduction |
Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?
Methodological Answer: Combine NMR (¹H/¹³C) with single-crystal X-ray diffraction (SCXRD) to validate stereochemistry and hydrogen-bonding networks. For instance:
- NMR : Use DMSO-d₆ to detect NH protons (δ 9.00–10.00 ppm) and aromatic protons .
- SCXRD : Analyze unit cell parameters (e.g., monoclinic P2₁/c, a = 11.401 Å, β = 90.179°) and hydrogen-bond geometries (N–H⋯O, O–H⋯N) .
Advanced Research Questions
Q. How do π-π stacking and hydrogen-bonding interactions influence the supramolecular assembly of this compound derivatives?
Methodological Answer: SCXRD data reveal that π-π interactions (centroid distances: 3.584–3.662 Å) and hydrogen bonds (N–H⋯O: 2.85–3.10 Å) stabilize 3D networks . To study these:
- Perform Hirshfeld surface analysis to quantify intermolecular contacts.
- Use DFT calculations to model stacking energetics. Table 2: Key crystallographic parameters for supramolecular analysis:
| Parameter | Value (Compound in ) |
|---|---|
| Space group | P21/c |
| π-π centroid distance | 3.584(2)–3.662(2) Å |
| N–H⋯O bond length | 2.85–3.10 Å |
Q. What strategies address contradictory bioactivity data in derivatives with similar substituents?
Methodological Answer: Discrepancies may arise from stereochemical variations or off-target interactions. Mitigate by:
Q. How can computational methods optimize reaction yields for complex derivatives?
Methodological Answer: Apply machine learning (ML) to predict optimal conditions:
- Train models on datasets like (e.g., yield vs. solvent polarity, temperature).
- Use descriptors such as Hammett constants for substituent effects. Example: Substituents with σₚ > 0.5 reduce yields in polar aprotic solvents .
Data Contradiction Analysis
Q. How to resolve conflicting solubility data between experimental and computational predictions?
Methodological Answer: Discrepancies often arise from aggregation or protonation states. Address by:
- pH-Solubility Profiling : Measure solubility in buffered solutions (pH 1–13).
- Dynamic Light Scattering (DLS) : Detect nanoparticle formation.
- COSMO-RS Simulations : Refine predictions using experimental crystal packing data .
Application-Oriented Questions
Q. What methodologies assess the catalytic potential of this compound metal complexes?
Methodological Answer: For ORR (oxygen reduction reaction) catalysts like Fe-PIPhen :
- Electrochemical Testing : Use rotating disk electrode (RDE) in 0.1 M KOH.
- XAS (X-ray Absorption Spectroscopy) : Probe metal coordination geometry.
- DFT : Calculate adsorption energies of O₂ intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
